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salivary agglutinin receptor - 136250-21-0

salivary agglutinin receptor

Catalog Number: EVT-1520546
CAS Number: 136250-21-0
Molecular Formula: C41H49N6O8P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Salivary agglutinin can be purified from parotid saliva through methods such as gel filtration chromatography. For instance, saliva is collected under stimulation and subsequently subjected to centrifugation to isolate precipitates containing salivary agglutinin. The supernatant is then filtered through a Sephacryl S-400 column, allowing for the separation of salivary agglutinin based on size .

The purification process typically involves:

  1. Collection of Saliva: Stimulating the parotid gland using menthol candies.
  2. Centrifugation: Removing cellular debris and precipitates.
  3. Gel Filtration: Employing size exclusion chromatography to isolate salivary agglutinin.

This method yields a highly purified form of salivary agglutinin suitable for further analysis.

Molecular Structure Analysis

Salivary agglutinin consists of multiple domains, specifically 14 scavenger receptor cysteine-rich domains, which are crucial for its binding capabilities. The structure of salivary agglutinin allows it to interact with various ligands, facilitating its role in microbial aggregation and immune response .

Key structural features include:

  • Molecular Weight: High molecular mass due to glycosylation.
  • Domain Architecture: Multiple SRCR domains contributing to diverse binding interactions.

Data from studies indicate that specific peptide sequences within these domains are responsible for binding to bacteria and immunoglobulins .

Chemical Reactions Analysis

Salivary agglutinin participates in several biochemical interactions:

  • Binding Reactions: It binds to immunoglobulin A and other proteins through electrostatic interactions, which can be inhibited by potassium chloride .
  • Agglutination Reactions: Salivary agglutinin can cause the aggregation of bacteria by binding to their surface receptors, which is essential for its role in oral immunity.

These reactions are influenced by factors such as calcium concentration and pH levels, highlighting the protein's sensitivity to environmental conditions.

Mechanism of Action

The mechanism of action for salivary agglutinin primarily involves its ability to bind pathogens in the oral cavity. Upon contact with bacteria like Streptococcus mutans, salivary agglutinin binds to specific receptors on the bacterial surface, leading to:

  1. Aggregation: Clumping together of bacteria, facilitating clearance from the oral cavity.
  2. Immune Activation: Initiation of immune responses through interaction with other components of saliva and immune cells.

This process is crucial for maintaining oral health and preventing infections .

Physical and Chemical Properties Analysis

Salivary agglutinin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous environments due to its glycoprotein nature.
  • Stability: Maintains structural integrity under physiological conditions but may be sensitive to extreme pH levels or high salt concentrations.
  • Binding Characteristics: Exhibits calcium-dependent binding properties that are essential for its interaction with immunoglobulins and bacteria.

Analyses have shown that modifications in ionic strength or temperature can significantly affect its binding efficacy .

Applications

Salivary agglutinin has several scientific applications:

  • Oral Health Research: Understanding its role in microbial adhesion and aggregation aids in developing strategies for dental caries prevention.
  • Immunological Studies: Its interaction with immunoglobulins provides insights into mucosal immunity.
  • Biotechnology: Potential use in designing therapeutic agents that mimic its binding properties for targeted drug delivery systems.

Research into salivary agglutinin continues to reveal its importance not only in oral health but also in broader immunological contexts .

Structural and Molecular Characterization of Salivary Agglutinin

Biochemical Composition and Domains

Salivary agglutinin (SAG), also known as gp-340 or Deleted in Malignant Brain Tumors 1 (DMBT1), is a high-molecular-weight glycoprotein (300–400 kDa) central to mucosal immunity. Its architecture comprises three conserved peptide motif classes:

SRCR (Scavenger Receptor Cysteine-Rich) Domains

SAG contains 14 tandem SRCR domains, each spanning ~100–110 amino acids and stabilized by three to four intramolecular disulfide bonds. These domains adopt a conserved β-sandwich fold (DE-variant IgG-like structure), enabling calcium-dependent ligand binding [1] [9]. The SRCR domains are the primary mediators of bacterial adhesion, with a consensus peptide sequence (SRCRP2: QGRVEVLYRGSWGTVC) identified as the minimal Streptococcus mutans-binding motif. This domain binds bacteria through electrostatic interactions and induces agglutination across diverse pathogens (Helicobacter pylori, Staphylococcus aureus) [2] [6] [10]. Structural analyses reveal a glucose-binding cleft between contiguous SRCR domains (C₁ and C₂), suggesting a mechanism for recognizing glycosylated microbial surfaces [1] [4].

CUB and Zona Pellucida (ZP) Domains

The C-terminal region harbors two CUB domains (C1r/C1s, Uegf, Bmp1) implicated in protein-protein interactions and a Zona Pellucida (ZP) domain essential for polymerization and matrix incorporation. The CUB domains facilitate interactions with surfactant proteins (SP-D, SP-A), while the ZP domain enables oligomerization into functional agglutinating complexes. This modular arrangement positions SAG as a versatile scaffold for pathogen opsonization [9].

Table 1: Structural Domains of Salivary Agglutinin

Domain TypeCountKey Structural FeaturesPrimary Functions
SRCR14Disulfide-stabilized β-sandwich; Ca²⁺-binding sitesBacterial adhesion (e.g., SRCRP2 motif); Immune complex formation
CUB2β-barrel fold; hydrophobic pocketsSurfactant protein binding (SP-D/SP-A)
ZP1Polymerization interface; conserved β-sheetsProtein oligomerization; Mucosal matrix tethering

Glycosylation Patterns and Isoform Diversity

SAG is heavily glycosylated, with carbohydrates constituting ~25% of its molecular mass. Glycosylation includes O-linked mucin-type glycans and N-linked complex carbohydrates, contributing to its ligand-binding specificity. Notably, the sialyl Lewisx epitope is detected in salivary SAG but absent in lung gp-340, confirming tissue-specific glycoforms. This differential glycosylation modulates interactions: salivary SAG binds secretory IgA and oral streptococci, while lung isoforms interact with surfactant proteins [5] [8]. Genetic polymorphisms in DMBT1 further diversify glycan structures, impacting host-pathogen recognition [2] [8].

Table 2: Glycoforms of Salivary Agglutinin

Isoform SourceDistinct Glycan FeaturesUnique Ligand InteractionsFunctional Implications
Saliva (SAG)Sialyl Lewisx epitope; High sialylationSecretory IgA; S. mutans agglutinationOral microbial clearance; Immune complex formation
Lung (gp-340)Neutral glycans; Mannose-richSurfactant proteins (SP-A/SP-D)Alveolar pathogen opsonization

Genetic Basis and Polymorphisms

DMBT1 Gene Loci and Transcriptional Regulation

The DMBT1 gene maps to chromosome 10q25.3–26.1, a region frequently exhibiting loss of heterozygosity (LOH) in carcinomas. The gene spans ~83 kb with 56 exons, encoding major transcripts of 6.0, 7.5, and 8.0 kb. Transcriptional regulation is responsive to inflammatory stimuli (e.g., NF-κB signaling) and microbial exposure, positioning SAG as an innate immune effector [7] [8] [9]. In lung cancer, DMBT1 expression is suppressed in >90% of cell lines, with homozygous deletions or missense mutations (e.g., codon 52) reported. This downregulation correlates with tumor progression, suggesting tumor-suppressive functions [3] [9].

Table 3: Transcriptional Regulation of DMBT1

Regulatory MechanismInducing StimuliBiological OutcomesPathological Associations
Inflammatory signalingNF-κB activation; Bacterial LPSUpregulation in mucosal epitheliaEnhanced pathogen clearance
Epigenetic silencingHypermethylation; Chromatin remodelingLoss of expression in carcinomasLung cancer progression (53% LOH)

Splice Variants and Tissue-Specific Expression

Alternative splicing generates functionally distinct SAG isoforms. The 8.0-kb transcript (variant 2) encodes full-length SAG with all 14 SRCR domains, predominantly expressed in salivary glands, duodenum, and small intestine. Shorter variants lacking SRCR repeats arise in cancer tissues, impairing bacterial agglutination. Tissue-specific expression is striking: salivary and bronchial secretions contain soluble SAG, while gut epithelia produce membrane-bound forms. This compartmentalization tailors SAG’s role—luminal agglutination in saliva versus epithelial differentiation in the intestine [7] [8] [9].

Properties

CAS Number

136250-21-0

Product Name

salivary agglutinin receptor

Molecular Formula

C41H49N6O8P

Synonyms

salivary agglutinin receptor

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